3-甲基噻吩-2-磺酰胺

描述

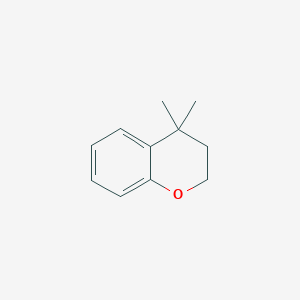

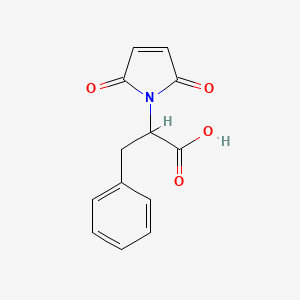

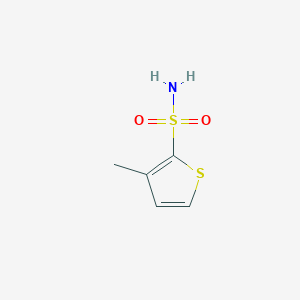

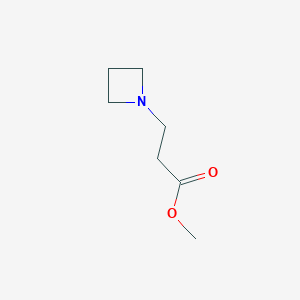

3-Methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C5H7NO2S2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Methylthiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分析化学中的伏安检测

已经探索了在聚(3-甲基噻吩)包覆的电极上检测磺酰胺化合物(包括 3-甲基噻吩-2-磺酰胺)。由于其灵敏度和范围,该方法显示出在兽医和其他应用中测定磺酰胺的潜力 (Msagati & Ngila, 2002)。

癌症研究中的抗增殖剂

已经合成了一系列 3-甲基噻吩-2-磺酰胺衍生物,并显示出对各种癌细胞系的体外抗增殖活性。这些衍生物作为癌症治疗的治疗剂显示出显着的潜力 (Pawar, Pansare, & Shinde, 2018)。

内皮素受体拮抗剂

对 2-芳氧羰基噻吩-3-磺酰胺(与 3-甲基噻吩-2-磺酰胺密切相关的类别)的研究已经确定了在内皮素受体上具有强拮抗活性的化合物,表明在心血管治疗中的应用 (Raju 等人,1997)。

治疗性放射性药物的开发

正在对铼配合物进行研究,包括那些涉及与 3-甲基噻吩-2-磺酰胺相连的磺酰胺基二硫代氨基甲酸酯,以用于治疗性放射性药物。这些配合物由于其溶解度和结构特征而受到关注 (Perils 等人,2017)。

脲酶抑制和抗菌活性

新合成的噻吩磺酰胺衍生物,包括 3-甲基噻吩-2-磺酰胺,已显示出作为脲酶抑制剂和抗菌剂的有希望的结果。它们的多样性官能团显着影响它们的活性 (Noreen 等人,2017)。

分子成像和治疗中的探索

对新型铼 (V) 氮化物配合物与二硫代氨基甲酸酯配体(包括衍生自与 3-甲基噻吩-2-磺酰胺相关的磺酰胺化合物的配体)的研究对分子成像和治疗应用具有影响,为放射性药物的设计提供了新的见解 (Perils 等人,2017)。

未来方向

Thiophene-based analogs, including 3-Methylthiophene-2-sulfonamide, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene-based sulfonamide derived therapeutic agents .

作用机制

Target of Action

3-Methylthiophene-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 3-Methylthiophene-2-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of folic acid, disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly disrupt DNA synthesis, leading to bacterial death .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide, including the presence of the 3-methylthiophene group.

Result of Action

The ultimate result of 3-Methylthiophene-2-sulfonamide’s action is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and, consequently, DNA synthesis, this compound causes bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methylthiophene-2-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as organic matter or other drugs, could impact the compound’s bioavailability and effectiveness .

生化分析

Biochemical Properties

Sulfonamides, a class of compounds to which 3-Methylthiophene-2-sulfonamide belongs, are known to interact with various enzymes and proteins . They are often used as inhibitors of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in the body .

Cellular Effects

It is known that sulfonamides can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Sulfonamides are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

3-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCDPFVJVPDYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321267 | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81417-51-8 | |

| Record name | NSC372540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)